molecular formula C12H9NO B019958 4-Hydroxycarbazole CAS No. 52602-39-8

4-Hydroxycarbazole

Cat. No. B019958
CAS RN: 52602-39-8
M. Wt: 183.21 g/mol
InChI Key: UEOHATPGKDSULR-UHFFFAOYSA-N
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Description

4-Hydroxycarbazole is a natural product found in Murraya koenigii . It can be obtained from 1,2,3,4-tetrahydro-4-oxocarbazole via dehydrogenation with freshly prepared Raney nickel .


Synthesis Analysis

A general synthesis of 4-hydroxylcarbazoles has been developed by domino vinylogous conjugate addition/cyclization/elimination/aromatization of easily prepared 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method was also applicable to other nitrosubstituted benzofused heterocycles such as 3-nitrobenzothiophene, 2-nitrobenzothiophene, and 2-nitrobenzofuran .


Molecular Structure Analysis

The molecular formula of 4-Hydroxycarbazole is C12H9NO . The IUPAC name is 9H-carbazol-4-ol . The InChI is InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H .


Chemical Reactions Analysis

The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate results in 2, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4a–q .


Physical And Chemical Properties Analysis

4-Hydroxycarbazole has a molecular weight of 183.21 g/mol . It appears as an off-white crystalline structure . It is insoluble in water but soluble in methanol and DMF .

Scientific Research Applications

Anti-Inflammatory and Anti-Oxidant Activities

Scientific Field

Pharmacology

Application Summary

4-Hydroxycarbazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and total anti-oxidant activity .

Methods of Application

The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4-Hydroxycarbazole derivatives .

Results

Among the synthesized compounds, compounds 4h, 4j, and 4q showed good anti-inflammatory activities against the standard drug diclofenac sodium. Similarly, compounds 4j, 4q, and 4p showed very good anti-oxidant activities when compared with the standard drug ascorbic acid .

Synthesis of Novel Derivatives

Scientific Field

Organic Chemistry

Application Summary

A general synthesis of 4-hydroxylcarbazoles by domino vinylogous conjugate addition/cyclization/elimination/aromatization of easily prepared 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions has been developed .

Methods of Application

This method was also applicable to other nitrosubstituted benzofused heterocycles such as 3-nitrobenzothiophene, 2-nitrobenzothiophene, and 2-nitrobenzofuran .

Results

The valuable tetracyclic carbazole derivatives, such as 6H-oxazolo[4,5-c]carbazole and 3,6-dihydro-2H-oxazolo[4,5-c]carbazol-2-one, were readily prepared from the product, demonstrating synthetic utility of this method .

Nonlinear Optical (NLO) Chromophores

Scientific Field

Physics

Application Summary

4-Hydroxycarbazole participates as an electron donor for the preparation of nonlinear optical (NLO) chromophores .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

Newly synthesized isomeric and fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed significant potential against a Gram-positive S. aureus strain .

Safety And Hazards

4-Hydroxycarbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

The future directions of 4-Hydroxycarbazole research could involve developing an efficient general method focusing on 4-hydroxylcarbazole synthesis . It is highly desirable due to its presence in numerous bioactive natural products and pharmaceuticals .

properties

IUPAC Name

9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200584
Record name 4-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycarbazole

CAS RN

52602-39-8
Record name 4-Hydroxycarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52602-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxycarbazole
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Record name 4-Hydroxycarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-carbazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741
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Record name 4-HYDROXYCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a reactor containing water (1 L) was added Raney nickel (35 g) followed by 1,2,3,9-tetrahydrocarbazole-4-one (50 g) and sodium hydroxide (15 g). The contents were heated to reflux and maintained for about 20 hours. The catalyst was filtered off and the filtrate was acidified to obtain a solid, which was filtered and dried to obtain the title compound. When necessary, the title compound was further purified by dissolving in 10% sodium hydroxide solution, treating with activated charcoal and precipitation from dilute hydrochloric acid to give off-white to grey crystals of 4-hydroxy carbazole in 50% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 1,2,3,9-tetrahydro-4H-carbazol-4-one (6.02 g, 32.5 mmol) in 1:1 ethylene glycol: p-dioxane (100 mL) at 80° C. is added copper (II) chloride (21 g, 156.2 mmol). The mixture is heated for 20 minutes. The mixture is then partitioned between water and ethyl acetate. The layers are separated and the organic layer is washed three times with water (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is dissolved in DMF (100 mL) to which is added lithium bromide (7.04 g, 81.25 mmol) and lithium carbonate (6.0 g, 81.25 mmol). The mixture is heated at 120° C. for 4.5 hours. The mixture is then partitioned between water and ether. The ether layer is washed three times with water (200 mL). The ether layer is dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography, silica gel (800 mL), using CH2Cl2 as eluent gave 1.1 g (18%) of the title compound; 1H NMR (CDCl3) δ5.26, 6.57, 7.01, 7.26, 7.41, 8.05, 8.26; Anal. Calcd for C12H9NO: C, 78.67; H, 4.95; N, 7.64. Found: C, 78.04; H, 4.94; N, 7.58.
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycarbazole
Reactant of Route 2
4-Hydroxycarbazole
Reactant of Route 3
4-Hydroxycarbazole
Reactant of Route 4
Reactant of Route 4
4-Hydroxycarbazole
Reactant of Route 5
4-Hydroxycarbazole
Reactant of Route 6
4-Hydroxycarbazole

Citations

For This Compound
259
Citations
D Cao, G Chen, D Chen, Z Xia, Z Li, Y Wang, D Xu… - ACS …, 2021 - ACS Publications
… In summary, we have developed a facile approach to accessing valuable 4-hydroxycarbazole derivatives by vinylogous conjugate addition/cyclization/elimination/aromatization of easily …
Number of citations: 3 pubs.acs.org
T Zhou, J Liu, G Deng, J Wu, S Bo, L Qiu, X Liu, Z Zhen - Materials Letters, 2013 - Elsevier
… In conclusion, through using 4-hydroxycarbazole as the electron donor and introduction of isolated groups onto the electron donor, two novel NLO chromophores have been …
Number of citations: 18 www.sciencedirect.com
BA Czeskis, WJ Wheeler - Journal of Labelled Compounds and …, 2005 - Wiley Online Library
… for the conversion of 4-hydroxycarbazole into its tetradeutero-… Compound 1, (4-hydroxycarbazole) is a key intermediate in the … its putative metabolite 4-hydroxycarbazole ð1Þ were also …
MM He, T Ji, RJ Barbuch, K Campanale, R Lantz… - Xenobiotica, 2011 - Taylor & Francis
… Although 4-hydroxycarbazole has been demonstrated to be mutagenic in in vitro assays, no … 4-hydroxycarbazole have been reported. In this study, the formation of 4-hydroxycarbazole …
Number of citations: 2 www.tandfonline.com
G Muniyappan, S Kathvarayan, CR Kella… - Research on Chemical …, 2017 - Springer
… As part of our research interest in the synthesis of biologically active amide compounds, we report here a series of novel 4-hydroxycarbazole derivatives possessing moderate to good …
Number of citations: 2 link.springer.com
Z Li, Z Yang, C Yao, B Wu, G Qian, X Duan… - Chinese Chemical …, 2023 - Elsevier
… 2-Hydroxycarbazole and 4-hydroxycarbazole are important … -hydroxycarbazole and 4-hydroxycarbazole via photochemical … yield of 31.6% and a 4-hydroxycarbazole yield of 11.1% were …
Number of citations: 0 www.sciencedirect.com
W Zhang, J Wang, J Mao, L Hu, X Wu, C Guo - Tetrahedron Letters, 2016 - Elsevier
… examined as a replacement for the 4-hydroxycarbazole 1{1}, the … that this protocol was efficient with 4-hydroxycarbazole or 4-… 4-hydroxycarbazole or 4-hydroxyindole in multistep routes. …
Number of citations: 20 www.sciencedirect.com
P Padmaja, P Narayana Reddy - Letters in Organic Chemistry, 2017 - ingentaconnect.com
… three-component reaction of 4-hydroxycarbazole, different … reacted smoothly with 4-hydroxycarbazole and acetamide to give … -component reaction of 4-hydroxycarbazole with aromatic …
Number of citations: 5 www.ingentaconnect.com
J Stojanović, S Vladimirov… - Journal of the …, 2007 - farfar.pharmacy.bg.ac.rs
… 4-Hydroxycarbazole was … of 4-hydroxycarbazole in the exposed sample of carvedilol was confirmed by agreement of tR value (HPLC) of the standard solution of 4-hydroxycarbazole and …
Number of citations: 31 farfar.pharmacy.bg.ac.rs
Y Miki, H Hachiken - Synlett, 1993 - thieme-connect.com
… Diels-Alder reaction of the furoindole (2) with methyl acrylate and then treatment of the resulting adduct with boron trifluoride etherate gave methyl 9-benzyl-4-hydroxycarbazole-3-…
Number of citations: 31 www.thieme-connect.com

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